An In-depth Technical Guide to 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (CAS: 1071545-91-9)
An In-depth Technical Guide to 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (CAS: 1071545-91-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide to 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact molecule is limited, this guide synthesizes information from closely related analogues and established principles of organic synthesis and pharmacological screening to provide a robust framework for its scientific exploration.
Introduction: The Quinoline-Piperazine Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The incorporation of a piperazine moiety, a common pharmacophore in centrally active and antimicrobial drugs, introduces unique physicochemical properties, such as improved solubility and the potential for dual-target interactions.[2] The title compound, 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride, combines these two key structural motifs, suggesting its potential as a versatile building block or a lead compound in various drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development. For 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride, the following properties are of key importance.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1071545-91-9 | Vendor Information[3] |
| Molecular Formula | C₁₄H₁₈ClN₃ | Vendor Information[3] |
| Molecular Weight | 263.77 g/mol | Vendor Information[3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility (Free Base) | 33.3 µg/mL (at pH 7.4) | PubChem[4] |
Analytical Characterization Workflow
Purity and structural confirmation are paramount. The following workflow outlines a standard procedure for the analytical characterization of a newly synthesized or procured batch of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride.
Caption: Workflow for the characterization of the title compound.
Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general method that can be optimized for the specific compound.
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Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
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Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the area under the peaks.[1]
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure and may require optimization.
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Step 1: Synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline (Free Base)
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In a round-bottom flask, dissolve 2-chloro-4-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.[5]
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Add an excess of piperazine (e.g., 3-5 equivalents) to the solution. The excess piperazine acts as both a nucleophile and a base to neutralize the HCl generated.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
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Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride.
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Potential Biological Activities and Screening Protocols
Based on the activities of structurally related compounds, 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a candidate for screening in several therapeutic areas.
Antibacterial Activity
Numerous quinoline-piperazine hybrids have demonstrated potent antibacterial activity.[6][7]
Table 2: Potential Bacterial Strains for Screening
| Gram-Positive | Gram-Negative |
| Staphylococcus aureus | Escherichia coli |
| Bacillus subtilis | Pseudomonas aeruginosa |
Protocol: Minimum Inhibitory Concentration (MIC) Assay
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Preparation of Bacterial Inoculum: Grow bacterial strains in appropriate broth to mid-log phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
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Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
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Inoculation: Add the bacterial inoculum to each well.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Derivatives of the quinoline-piperazine scaffold have shown promise as anticancer agents.[8]
Table 3: Potential Cancer Cell Lines for Screening
| Cancer Type | Cell Line |
| Breast Cancer | MCF-7, MDA-MB-231 |
| Colon Cancer | HCT116 |
| Lung Cancer | A549 |
Protocol: MTT Assay for Cytotoxicity
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Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
Mechanism of Action: A Postulated View
While the specific mechanism of action for 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is unknown, we can hypothesize based on related structures.
Caption: Hypothesized mechanisms of action.
Safety and Handling
The free base, 4-Methyl-2-(piperazin-1-yl)quinoline, is classified as causing skin and eye irritation and may cause respiratory irritation.[4] Similar precautions should be taken with the hydrochloride salt.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety glasses.
-
Handling: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Future Directions
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride represents an under-explored area of chemical space. Future research should focus on:
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Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol and comprehensive analytical data.
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Broad Biological Screening: Evaluation against a wide range of biological targets to identify novel activities.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound.
References
-
PubChem. 4-Methyl-2-piperazin-1-yl-quinoline. [Link]
-
Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. [Link]
-
Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate - Preprints.org. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. [Link]
-
Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides | Request PDF - ResearchGate. [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]
-
In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]
- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P
-
lepidine - Organic Syntheses Procedure. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [Link]
-
Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives | Indian Journal of Chemistry (IJC). [Link]
-
Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar. [Link]
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